molecular formula C7H5ClO2 B12412596 6-chloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid

6-chloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid

Cat. No.: B12412596
M. Wt: 163.51 g/mol
InChI Key: IKCLCGXPQILATA-BNUYUSEDSA-N
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Description

6-chloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid is a chlorinated derivative of benzoic acid, where the benzene ring is labeled with carbon-13 isotopes. This compound is of interest in various fields of scientific research due to its unique isotopic labeling and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid typically involves the chlorination of 1,2,3,4,5,6-13C6-labeled benzene followed by carboxylation. The reaction conditions often require the use of a chlorinating agent such as chlorine gas or sulfuryl chloride in the presence of a catalyst like iron(III) chloride. The carboxylation step can be achieved using carbon dioxide under high pressure and temperature in the presence of a base such as sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and carboxylation processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography can enhance the efficiency of production.

Chemical Reactions Analysis

Types of Reactions

6-chloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form chlorinated benzoquinones.

    Reduction: Reduction reactions can convert the compound to chlorinated cyclohexane derivatives.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like hydroxide ions or amines under basic conditions.

Major Products

    Oxidation: Chlorinated benzoquinones.

    Reduction: Chlorinated cyclohexane derivatives.

    Substitution: Various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

6-chloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a labeled compound in NMR spectroscopy to study reaction mechanisms and molecular structures.

    Biology: Employed in metabolic studies to trace the incorporation and transformation of labeled carbon atoms in biological systems.

    Medicine: Investigated for its potential use in drug development and pharmacokinetic studies.

    Industry: Utilized in the synthesis of labeled intermediates for the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-chloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid involves its interaction with molecular targets through its chlorinated and carboxylated functional groups. The compound can participate in various biochemical pathways, influencing enzyme activity and metabolic processes. The isotopic labeling allows for precise tracking of its metabolic fate and interactions within biological systems.

Comparison with Similar Compounds

Similar Compounds

    6-chlorobenzoic acid: Similar structure but without isotopic labeling.

    1,2,3,4,5,6-13C6-benzene: Labeled benzene without chlorination.

    Chlorinated benzoic acids: Various derivatives with different positions of chlorine substitution.

Uniqueness

6-chloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid is unique due to its combination of isotopic labeling and chlorination, making it a valuable tool for detailed studies in chemistry and biology. The presence of carbon-13 isotopes enhances its utility in NMR spectroscopy and metabolic tracing, providing insights that are not possible with non-labeled compounds.

Properties

Molecular Formula

C7H5ClO2

Molecular Weight

163.51 g/mol

IUPAC Name

6-chloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid

InChI

InChI=1S/C7H5ClO2/c8-6-4-2-1-3-5(6)7(9)10/h1-4H,(H,9,10)/i1+1,2+1,3+1,4+1,5+1,6+1,7+1

InChI Key

IKCLCGXPQILATA-BNUYUSEDSA-N

Isomeric SMILES

[13CH]1=[13CH][13CH]=[13C]([13C](=[13CH]1)[13C](=O)O)Cl

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)Cl

Origin of Product

United States

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